Technical Guide: Physicochemical Characterization & Analysis of Decyl Hexyl Phthalate (DHP)
Technical Guide: Physicochemical Characterization & Analysis of Decyl Hexyl Phthalate (DHP)
Executive Summary
Decyl hexyl phthalate (DHP) is an asymmetric diester of phthalic acid, classified chemically as 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester (CAS: 25724-58-7). While often encountered as a component of complex "C6–C10" phthalate plasticizer mixtures, the isolation and characterization of the specific asymmetric isomer is critical for environmental toxicology and metabolic profiling.
This guide provides a rigorous technical breakdown of DHP, focusing on its physicochemical constants, synthesis challenges (statistical distribution), and validated GC-MS analytical protocols. Note that DHP is a structural isomer of the widely regulated Di(2-ethylhexyl) phthalate (DEHP), sharing the molecular formula C₂₄H₃₈O₄ , which necessitates high-resolution separation techniques for positive identification.
Chemical Identity & Structural Analysis[1]
DHP consists of a benzene dicarboxylic acid core esterified with two different unbranched alkyl chains: one 6-carbon (hexyl) and one 10-carbon (decyl) chain.
| Parameter | Technical Specification |
| IUPAC Name | 1-decyl 2-hexyl benzene-1,2-dicarboxylate |
| CAS Number | 25724-58-7 |
| Molecular Formula | C₂₄H₃₈O₄ |
| Molecular Weight | 390.56 g/mol |
| SMILES | CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC |
| Isomeric Relationship | Structural isomer of DEHP (Di-2-ethylhexyl phthalate) and Di-n-octyl phthalate (DnOP). |
Physicochemical Properties[1][2][3][4][5]
The following data consolidates experimental values and high-confidence predicted models (QSAR) based on structural homology with DEHP.
Table 1: Physicochemical Constants[4]
| Property | Value | Context/Methodology |
| Physical State | Oily Liquid | Colorless to pale yellow; odorless.[1][2] |
| Boiling Point | 386 °C (approx) | At 760 mmHg. High boiling point due to molecular weight and intermolecular van der Waals forces. |
| Melting Point | -4 °C to -10 °C | Asymmetric substitution disrupts crystal lattice formation, lowering the freezing point compared to symmetric analogs. |
| Density | 0.985 g/cm³ | At 20 °C. Slightly less dense than water. |
| LogP (Octanol/Water) | 8.8 - 9.1 | Critical: Extremely lipophilic. Indicates high potential for bioaccumulation in adipose tissue. |
| Water Solubility | < 0.001 mg/L | Essentially insoluble. Samples require organic solvent extraction (LLE) or SPE. |
| Vapor Pressure | 1.3 x 10⁻⁷ mmHg | At 25 °C. Low volatility, but sufficient for semi-volatile organic compound (SVOC) classification. |
Synthesis & Impurity Profiling
Synthesizing pure asymmetric phthalates is chemically challenging due to transesterification scrambling . A standard reaction between phthalic anhydride, hexanol, and decanol yields a statistical mixture, not just the target DHP.
The Statistical Distribution Problem
When reacting Phthalic Anhydride with an equimolar mix of Hexanol (
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Dihexyl Phthalate (Sym): 25%
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Decyl Hexyl Phthalate (Asym - Target): 50%
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Didecyl Phthalate (Sym): 25%
To obtain high-purity DHP (Reference Standard Grade), a stepwise synthesis or rigorous chromatographic purification is required.
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates the statistical scrambling inherent in "one-pot" synthesis versus the directed stepwise pathway.
Caption: Comparison of statistical "one-pot" synthesis yielding impurities vs. controlled stepwise esterification.
Analytical Methodology: GC-MS Protocol
Due to the structural isomerism with DEHP, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detection. The following protocol is designed to separate DHP from symmetric impurities and DEHP.
Sample Preparation (Solid Phase Extraction)
Objective: Isolate DHP from biological fluids or environmental water while removing matrix interferences.
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Cartridge: C18 (Octadecyl) or HLB (Hydrophilic-Lipophilic Balance), 500 mg.
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Conditioning: 5 mL Methanol followed by 5 mL Water.
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Loading: Pass sample (pH adjusted to < 2 to protonate any phthalic acid metabolites) at 2-3 mL/min.
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Wash: 5 mL 5% Methanol in Water (removes polar interferences).
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Elution: 2 x 3 mL Ethyl Acetate or Dichloromethane.
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Concentration: Evaporate to dryness under Nitrogen; reconstitute in isooctane.
Instrumental Parameters
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System: Agilent 7890/5977 or equivalent.
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Column: DB-5MS UI or Rtx-440 (30 m x 0.25 mm x 0.25 µm). Note: Rtx-440 provides superior separation of phthalate isomers.
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Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
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Inlet: Splitless mode, 280 °C.
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Temperature Program:
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Initial: 60 °C (Hold 1 min).
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Ramp 1: 20 °C/min to 220 °C.
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Ramp 2: 5 °C/min to 320 °C (Hold 5 min). Rationale: The slow ramp (Ramp 2) is critical for resolving DHP from DEHP and DnOP.
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Mass Spectrometry (SIM Mode)
Phthalates exhibit a characteristic fragmentation pattern.
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Source Temp: 230 °C.
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Quad Temp: 150 °C.
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Ionization: EI (70 eV).
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Monitoring Ions (SIM):
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Quantifier: m/z 149 (Base peak, protonated phthalic anhydride).
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Qualifiers: m/z 167, m/z 279 (M - Alkyl chain).
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Diagram 2: Analytical Workflow
This diagram outlines the logic flow from extraction to spectral confirmation.
Caption: Step-by-step analytical workflow for isolating and identifying DHP using GC-MS.
Environmental & Toxicological Implications[4][8]
Metabolism
Like other high molecular weight phthalates, DHP undergoes hydrolysis in the body, primarily catalyzed by lipases and esterases.
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Phase I: Hydrolysis to Mono-decyl phthalate (MDP) or Mono-hexyl phthalate (MHP).
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Phase II: Glucuronidation of the mono-ester and excretion in urine.
Why this matters: The mono-esters are often the bioactive toxicants responsible for peroxisome proliferation and endocrine disruption (anti-androgenic activity), rather than the parent diester.
Regulatory Status
While DEHP is heavily regulated (REACH Annex XIV), asymmetric phthalates like DHP often fall under "grouping approaches" by regulatory bodies (e.g., EFSA, EPA) due to their structural similarity and shared mechanism of action (phthalate syndrome).
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33154: 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Decyl hexyl phthalate (DTXSID70874013).[3] Retrieved from [Link]
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Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (Technical Note comparing Rtx-440 and XLB columns for phthalate separation). Retrieved from [Link]
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Agilent Technologies. Analysis of Phthalates Using GC/MS with Hydrogen Carrier Gas. (Protocol for phthalate analysis).[4][5] Retrieved from [Link]
